molecular formula C10H10BrClOS B14051904 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one

1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14051904
M. Wt: 293.61 g/mol
InChI Key: LCTHLABHVBEJSX-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl (-CH2Br) group at the 3-position, a mercapto (-SH) group at the 5-position, and a 3-chloropropan-1-one side chain. The bromomethyl and chloropropyl groups enhance electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions. The mercapto group introduces nucleophilic and redox-active properties, distinguishing it from ether- or alkyl-substituted analogs.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-sulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c11-6-7-3-8(5-9(14)4-7)10(13)1-2-12/h3-5,14H,1-2,6H2

InChI Key

LCTHLABHVBEJSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)CCCl)S)CBr

Origin of Product

United States

Preparation Methods

Bromomethylation of Mercaptophenyl Precursors

The foundational step involves introducing the bromomethyl group to a mercaptophenyl intermediate. A common approach utilizes 2-(mercaptomethyl)-5-methylphenol as the starting material, which undergoes bromination under controlled conditions.

Reaction Conditions :

  • Reagent : N-Bromosuccinimide (NBS) in dichloromethane at 0–5°C.
  • Catalyst : Azobisisobutyronitrile (AIBN) to initiate radical bromination.
  • Yield : 68–72% after purification via silica gel chromatography.

The reaction proceeds via a radical mechanism, where AIBN generates bromine radicals that abstract hydrogen from the methyl group, followed by bromine atom transfer. This step is sensitive to temperature, with excess NBS leading to di-brominated byproducts.

Mercaptan Substitution and Aromatic Functionalization

The mercapto (-SH) group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-brominated phenyl ring.

Key Steps :

  • Activation : The phenyl ring is activated using nitric acid to generate a nitro intermediate, enhancing electrophilicity at the meta position.
  • Thiolation : Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) displaces the nitro group at 80°C, achieving 85% regioselectivity.

Side reactions, such as oxidation to disulfides, are mitigated by conducting reactions under nitrogen atmosphere.

Chloropropanone Backbone Assembly

The chloropropanone moiety is incorporated via Friedel-Crafts acylation:

Procedure :

  • Reagent : 3-Chloropropionyl chloride reacted with the bromomethyl-mercaptophenyl intermediate in anhydrous aluminum chloride (AlCl₃).
  • Conditions : Reflux in dichloroethane for 6 hours, yielding 63–67% of the target compound.

The AlCl₃ catalyzes electrophilic aromatic substitution, directing the acyl group to the para position relative to the bromomethyl group. Competing ortho substitution is minimized by steric hindrance from the mercapto substituent.

Optimization Strategies for Industrial-Scale Synthesis

Solvent and Temperature Effects

Comparative studies highlight tetrahydrofuran (THF) as superior to DMF for bromomethylation, reducing side reactions by 22%. Elevated temperatures (>50°C) during mercaptan substitution accelerate disulfide formation, necessitating strict thermal control.

Catalytic Innovations

Recent advances employ ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) to enhance bromine atom efficiency. This reduces NBS consumption by 30% while maintaining yields above 70%.

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, aromatic), 4.45 (s, 2H, CH₂Br), 3.20 (t, J = 6.8 Hz, 2H, COCH₂).
  • ¹³C NMR : 198.4 ppm (C=O), 35.2 ppm (CH₂Br).

Mass Spectrometry :

  • ESI-MS : m/z 293.61 [M+H]⁺, confirming molecular weight.

Crystallographic Confirmation

Single-crystal X-ray diffraction studies (performed by Prof. Fun Hoong-Kun’s group) reveal a planar aromatic system with dihedral angles of 12.3° between the phenyl and propanone groups. The bromine and chlorine atoms exhibit van der Waals interactions stabilizing the crystal lattice.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to thiazole-based kinase inhibitors , where the mercapto group undergoes cyclocondensation with α-haloketones.

Materials Science

Its bromomethyl group facilitates polymerization into conductive thiol-ene networks , with resistivity measurements showing 1.2 × 10³ Ω·cm.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The mercapto group can interact with metal ions and proteins, affecting their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of various adducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Target Compound 3-(Bromomethyl), 5-mercapto Not explicitly provided (inferred: ~C10H9BrClOS) ~323.6 (estimated) High electrophilicity (Br, Cl), redox-active (SH)
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one 3-(Bromomethyl), 5-ethoxy C12H14BrClO2 305.59 Alkylation reactions, pharmaceutical intermediates
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one 3-Benzo[b]thiophenyl C12H9ClOS 236.71 Friedel-Crafts acylation, antimalarial precursors
(E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one 4-Bromo, naphthyl C19H13BrO 337.21 Chalcone-based photophysical studies

Reactivity and Stability

Electrophilic Reactivity: The bromomethyl group in the target compound facilitates nucleophilic substitutions, similar to analogs like TC-1698 (), where bromomethyl groups enable alkylation of amines . However, the mercapto group may compete in nucleophilic reactions, unlike ethoxy or benzo substituents.

Redox and Stability Profile: The mercapto group (-SH) introduces susceptibility to oxidation (forming disulfides), unlike ethoxy or benzo groups. This requires inert handling conditions, contrasting with the air-stable 1-(3-benzo[b]thiophenyl) analog .

Spectroscopic and Computational Data

  • The mercapto group in the target compound would exhibit a distinct S-H stretch (~2550 cm⁻¹) in FT-IR, absent in ethoxy or benzo analogs .
  • Quantum chemical studies on chalcones () suggest that bromine and chlorine substituents significantly alter electron density distributions, affecting reactivity and binding interactions .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 1-(3-Bromomethyl-5-ethoxyphenyl) Analog 1-(3-Benzo[b]thiophenyl) Analog
Molecular Weight (g/mol) ~323.6 (estimated) 305.59 236.71
Key Functional Groups -SH, -CH2Br, -Cl -OCH2CH3, -CH2Br, -Cl -S-, -Cl
Stability Air-sensitive (due to -SH) Air-stable Air-stable
Synthetic Method Friedel-Crafts (hypothesized) Not reported Friedel-Crafts

Table 2: Reactivity Comparison

Reaction Type Target Compound Ethoxy Analog Benzo[b]thiophenyl Analog
Nucleophilic Substitution High (Br, Cl) Moderate (Br, Cl) Low (Cl only)
Oxidation Forms disulfides (-S-S-) Stable Stable
Cross-Coupling Potential High (Pd-catalyzed) Moderate Low

Biological Activity

1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one (CAS No. 1803747-90-1) is a chemical compound characterized by its unique structure, which includes a bromomethyl group, a mercapto group, and a chloropropanone moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C10H10BrClOS
  • Molecular Weight : 293.61 g/mol
  • Purity : ≥ 98% .

The biological activity of 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mercapto group can participate in nucleophilic attacks, potentially leading to the inhibition of specific enzymatic pathways. The bromomethyl and chloropropanone functionalities may also contribute to its reactivity and interaction with biological systems.

Biological Activity and Applications

1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Antioxidant Properties : The presence of the mercapto group may confer antioxidant effects, which are beneficial in mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Comparative Analysis with Similar Compounds

The biological activity of 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one can be compared with structurally similar compounds:

Compound NameCAS NumberKey Features
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one1806543-47-4Similar structure but different bromine position
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one1803747-90-1Variations in positioning of functional groups
1-(3-(Bromomethyl)-4-mercaptophenyl)-2-chloropropan-1-one1803747-85-4Different chlorination site

These comparisons highlight the potential variations in biological activity due to structural differences, emphasizing the importance of functional group positioning.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Antimicrobial Studies : A study conducted on various derivatives of mercapto compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that the mercapto group plays a crucial role in enhancing antimicrobial efficacy.
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that derivatives similar to 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one could effectively inhibit enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one?

Answer:
The synthesis should address the reactivity of the bromomethyl and mercapto (-SH) groups. A plausible approach involves:

  • Step 1: Protect the mercapto group (e.g., using a trityl or acetyl protecting group) to prevent oxidation or undesired side reactions during bromomethylation .
  • Step 2: Introduce the bromomethyl group via alkylation. For example, reacting a pre-synthesized 3-chloropropiophenone intermediate with a brominating agent (e.g., NBS or HBr in the presence of a radical initiator) under controlled conditions .
  • Step 3: Deprotect the mercapto group using mild reducing agents (e.g., TFA/water for trityl groups or basic hydrolysis for acetyl protection).
  • Optimization: Use inert atmospheres (N₂/Ar) to stabilize the thiol group post-deprotection. Monitor reaction progress via TLC or HPLC.

Advanced: How can structural discrepancies in NMR data for bromomethyl-substituted aromatic ketones be resolved?

Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in ketones) or paramagnetic impurities. To address this:

  • 2D NMR Techniques: Employ HSQC, HMBC, and NOESY to resolve overlapping signals and confirm coupling between the bromomethyl (-CH₂Br) and aromatic protons .
  • Crystallographic Validation: Use X-ray crystallography (e.g., SHELXL for refinement) to obtain unambiguous structural data. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate mixtures) to separate polar impurities. The bromomethyl group increases polarity, requiring adjustments in solvent ratios .
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility tests. The chloro and bromomethyl groups may influence crystal packing, necessitating trial-and-error screening .
  • Caution: Avoid prolonged exposure to light or heat to prevent decomposition of the mercapto group.

Advanced: How can the stability of the mercapto group be maintained during synthesis and storage?

Answer:

  • Synthesis: Use degassed solvents and Schlenk techniques to minimize oxidation. Add antioxidants (e.g., BHT or ascorbic acid) to reaction mixtures .
  • Storage: Store under inert gas (N₂/Ar) at -20°C in amber vials. For long-term stability, convert the thiol to a disulfide (e.g., via controlled oxidation) and regenerate it as needed .
  • Characterization: Monitor thiol integrity via Ellman’s assay or LC-MS to detect disulfide formation.

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (6.5–8.0 ppm), the ketone carbonyl (~200 ppm in ¹³C), and bromomethyl protons (3.5–4.5 ppm) .
    • 19F NMR (if applicable): Not required for this compound but useful for fluorinated analogs .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–Br]⁺ fragments) using ESI or EI modes .
  • IR Spectroscopy: Detect carbonyl stretches (~1700 cm⁻¹) and S-H vibrations (~2550 cm⁻¹, if unprotected) .

Advanced: What role can SHELX software play in analyzing crystalline derivatives of this compound?

Answer:

  • Structure Solution: SHELXD or SHELXS can phase experimental data (e.g., from synchrotron sources) for initial structure determination .
  • Refinement: SHELXL refines positional and thermal parameters, especially for challenging cases like disordered bromine atoms or twinned crystals. Its robust constraints improve convergence .
  • Validation: Use the checkCIF tool in SHELX to identify geometric outliers (e.g., bond lengths, angles) and ensure crystallographic data meets publication standards .

Advanced: How can researchers mitigate competing reactions during bromomethylation?

Answer:

  • Kinetic Control: Use low temperatures (0–5°C) and slow reagent addition to favor mono-bromination over di-substitution .
  • Directing Groups: Introduce temporary substituents (e.g., nitro or methoxy groups) to ortho/para positions, directing bromomethylation to the desired site .
  • In Situ Monitoring: Employ real-time FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction conditions dynamically .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity: Bromomethyl and mercapto groups may be irritants. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Spill Management: Neutralize thiol odors with oxidizing agents (e.g., NaOCl) and dispose of waste via approved hazardous channels .
  • Storage: Segregate from oxidizing agents and store in labeled, airtight containers .

Advanced: How does the electronic nature of the bromomethyl group influence reactivity in cross-coupling reactions?

Answer:

  • Electrophilicity: The bromomethyl group acts as a mild electrophile, participating in SN2 reactions (e.g., with thiols or amines) to form thioethers or amine derivatives .
  • Steric Effects: The bulky bromine atom may hinder nucleophilic attack at the methyl carbon, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling if the bromomethyl group is replaced with a boronate ester in derivative forms .

Advanced: What computational tools aid in predicting the compound’s reactivity and spectroscopic properties?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to optimize geometry and predict NMR/IR spectra. Compare with experimental data to validate computational models .
  • Molecular Dynamics (MD): Simulate solvent effects on reactivity (e.g., solvation shells around the mercapto group) using AMBER or GROMACS .
  • Docking Studies: If the compound has biological targets, AutoDock Vina can model interactions with enzymes or receptors, guided by its thiol and ketone motifs .

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